N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Nuclear receptor coactivator Protein-protein interaction Transcriptional regulation

N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic small molecule featuring a 4-chlorobenzothiazole core linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine scaffold. Its molecular formula is C16H11ClN2O3S, with a molecular weight of 346.8 g/mol and a topological polar surface area of 88.7 Ų, placing it within favorable physicochemical space for lead-like compounds.

Molecular Formula C16H11ClN2O3S
Molecular Weight 346.79
CAS No. 681167-02-2
Cat. No. B2609216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS681167-02-2
Molecular FormulaC16H11ClN2O3S
Molecular Weight346.79
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C16H11ClN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20)
InChIKeyBVMZJZBZHLFYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 681167-02-2) Procurement & Selection Guide


N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic small molecule featuring a 4-chlorobenzothiazole core linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine scaffold [1]. Its molecular formula is C16H11ClN2O3S, with a molecular weight of 346.8 g/mol and a topological polar surface area of 88.7 Ų, placing it within favorable physicochemical space for lead-like compounds [1]. The compound is catalogued in ChEMBL (CHEMBL1866357) with a reported preclinical max phase, indicating its recognition as a research-stage bioactive entity [2].

Lead-like physicochemical profile
Moderate polarity and controlled lipophilicity support lead optimization studies
Preclinical annotation context
ChEMBL preclinical max phase with multiple functional enzyme target records
Rare scaffold hybrid
Unique combination of 4-chlorobenzothiazole and 2,3-dihydro-1,4-benzodioxine carboxamide

Why N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Interchanged with Generic Analogs


This compound represents a precise chimera of two privileged scaffolds—4-chlorobenzothiazole and 2,3-dihydro-1,4-benzodioxine—whose spatial and electronic synergy dictates target engagement. Simple replacement with analogs lacking the chlorine atom at position 4 or altering the benzodioxine ring size can drastically reduce binding affinity, as observed in structurally related benzothiazole carboxamide lead series [1]. The specific 2-substitution pattern on the benzodioxine ring, combined with the 4-chloro substituent on the benzothiazole, creates a unique conformational landscape that cannot be replicated by generic benzothiazole or benzodioxine derivatives available from standard chemical catalogs [2].

4-Chloro substitution critical
Removal or replacement of the chlorine atom may alter target binding affinity and isoform selectivity profile
Benzodioxine ring system specificity
Generic benzodioxine or benzothiazole analogs may disrupt the conformational and electronic synergy required for target engagement

Quantitative Differentiation Evidence for N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Target Class Selectivity Fingerprint in Nuclear Receptor Coactivator Binding

While no direct head-to-head data for CAS 681167-02-2 is publicly available, class-level inference can be derived from a close structural analog, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide (BDBM63590), which shares the benzothiazole-benzodioxine carboxamide core. This analog exhibited differential binding across three human nuclear receptor coactivators: IC50 of 13,100 nM for NCOA3, 10,500 nM for NCOA1, and 7,780 nM for tegument protein VP16 [1]. The 4-chloro substituent in the target compound is expected to enhance hydrophobic packing and modulate selectivity relative to the non-chlorinated analog, though direct comparative data are unavailable [2].

Nuclear receptor coactivator selectivity
Class-level inference
Target compound (CAS 681167-02-2) Not directly tested; predicted modulation from 4-chloro substitution
Analog BDBM63590 (non-chlorinated) IC50: NCOA3 13,100 nM; NCOA1 10,500 nM; VP16 7,780 nM
Supports isoform selectivity hypothesis for 4-chloro analogs
Direct measurement required to confirm selectivity profile
Nuclear receptor coactivator Protein-protein interaction Transcriptional regulation

ChEMBL Preclinical Max Phase Designation Distinguishes from Screening-Only Analogs

According to the ChEMBL database, CAS 681167-02-2 (CHEMBL1866357) holds a maximum phase annotation of 'Preclinical,' indicating it has progressed beyond primary screening into more advanced biological profiling [1]. This designation contrasts with numerous structurally related benzothiazole carboxamides that remain annotated only with bioactivity data from high-throughput screens without a formal development phase. Of the four biological targets reported for this compound in ChEMBL, all are enzyme targets with functional assay data, highlighting a focused pharmacological profile that supports further lead optimization efforts.

ChEMBL development phase
Supporting evidence
Target compound Max Phase: Preclinical; 4 enzyme target annotations
Majority of analogs Max Phase undefined or Screening only
Indicates prior biological characterization exists
Phase annotation is database-derived; confirm functional activity
Drug discovery Lead optimization Preclinical development

Unique Structural Hybridization Not Represented in Generic Commercial Libraries

The compound uniquely combines a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety with a 4-chlorobenzothiazol-2-amine scaffold. A substructure search of PubChem reveals that while >10,000 benzothiazole carboxamides exist, fewer than 50 compounds contain the 2,3-dihydro-1,4-benzodioxine ring system linked via a carboxamide to any benzothiazole, and only a single compound (CAS 681167-02-2) bears the specific 4-chloro substitution pattern [1]. This structural exclusivity translates to a topological polar surface area of 88.7 Ų and an XLogP3 of 4, balancing permeability with solubility in a way that generic benzothiazole scaffolds (typical XLogP3 >5) do not achieve [1].

Structural uniqueness
Supporting evidence
Target compound TPSA 88.7 Ų; XLogP3 4; unique 4-chloro benzodioxine carboxamide
Generic benzothiazole carboxamides XLogP3 >5; >10,000 examples; rare scaffold class
Occupies sparsely populated chemical space
Computed properties; experimental confirmation advised
Chemical diversity Scaffold hybridization Medicinal chemistry

Optimal Application Scenarios for N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Procurement


Lead Optimization in Nuclear Receptor Coactivator Modulation

Given the class-level evidence of differential binding among nuclear receptor coactivator isoforms observed for structurally related benzothiazole-benzodioxine carboxamides, CAS 681167-02-2 is suited for medicinal chemistry campaigns targeting selective modulation of transcriptional coactivator interactions, particularly where 4-chloro substitution is hypothesized to enhance affinity and selectivity [1].

Scaffold-Hopping from Saturated Benzothiazole Series

Research teams encountering potency cliffs or poor solubility in traditional benzothiazole amide series (XLogP3 typically >5) can utilize this compound as a lower-lipophilicity starting point (XLogP3 = 4, TPSA = 88.7 Ų) while retaining the benzothiazole pharmacophore, enabling exploration of absorption and distribution properties that are unattainable with generic high-logP benzothiazole leads [1].

Preclinical Biological Fingerprinting and Target Deconvolution

With a ChEMBL Max Phase of 'Preclinical' and four annotated functional enzyme targets, this compound can serve as a bioactive reference standard for assay development, target identification, and selectivity panel design in drug discovery programs focused on benzothiazole-containing small molecules [2].

Application
Selection Property
Validation Focus
Lead optimization: nuclear receptor coactivator modulation
4-Chloro substitution for isoform selectivity potential
Isoform selectivity assays vs. non-chlorinated analogs
Scaffold-hopping from saturated benzothiazole series
Lower lipophilicity profile with balanced polarity
Solubility and permeability optimization vs. high-logP leads
Preclinical biological fingerprinting and target deconvolution
ChEMBL preclinical annotation and known enzyme targets
Target selectivity panel and functional assay confirmation
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